N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine
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Overview
Description
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is a derivative of acridine, a structure known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroacridine with octane-1,8-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other molecular pathways involved in oxidative stress and protein aggregation .
Comparison with Similar Compounds
Similar Compounds
Tacrine: An earlier acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic effects.
Galantamine: A natural product-derived acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Uniqueness
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its potential for lower hepatotoxicity and improved efficacy makes it a promising candidate for further research and development .
Properties
CAS No. |
681211-53-0 |
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Molecular Formula |
C21H30ClN3 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C21H30ClN3/c22-16-11-12-18-20(15-16)25-19-10-6-5-9-17(19)21(18)24-14-8-4-2-1-3-7-13-23/h11-12,15H,1-10,13-14,23H2,(H,24,25) |
InChI Key |
MGMJUEUQRDUHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCCN |
Origin of Product |
United States |
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